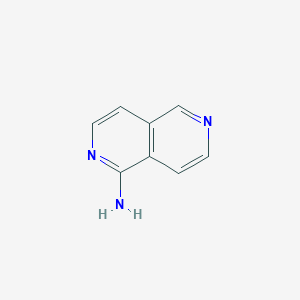

2,6-Naphthyridin-1-amine

描述

Structure

3D Structure

属性

IUPAC Name |

2,6-naphthyridin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMHXBFDZAJXLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512281 | |

| Record name | 2,6-Naphthyridin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80935-81-5 | |

| Record name | 2,6-Naphthyridin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Chemical Synthesis of 2,6 Naphthyridin 1 Amine and Its Derivatives

De Novo Synthetic Routes to the 2,6-Naphthyridine (B1209661) Core Structure

The foundational step in synthesizing 2,6-naphthyridin-1-amine is the construction of the bicyclic 2,6-naphthyridine framework. Several innovative methods have been developed to achieve this, starting from acyclic or monocyclic precursors.

Rhodium-Catalyzed Dehydrogenative [2 + 2 + 2] Cycloaddition of Cyano-yne-Allene Substrates

A notable and efficient method for constructing the 2,6-naphthyridine scaffold is the rhodium-catalyzed dehydrogenative [2 + 2 + 2] cycloaddition. acs.orgfigshare.comacs.org This reaction involves the cyclization of cyano-yne-allene substrates, which leads to the formation of tricyclic compounds that can be readily converted to 2,6-naphthyridine derivatives. rsc.org A key aspect of this transformation is the formal elimination of a hydrogen molecule from the substrate during the process. rsc.org

The reaction is typically catalyzed by a rhodium complex, such as [RhCl(PPh₃)₃] or [Rh(cod)₂]BF₄ with a phosphine (B1218219) ligand like Tol-BINAP. acs.orgrsc.org The process is believed to proceed through an oxidative cyclization of the alkyne and the external double bond of the allene, followed by nitrile insertion. rsc.org A subsequent dehydrogenation step, catalyzed by rhodium, leads to the formation of the fused unsaturated pyridine (B92270) ring system. rsc.org This methodology has been successfully applied to a range of substrates with different tethers, affording both 5,6,6- and 6,6,6-tricyclic systems in good yields. acs.org

| Catalyst | Substrate Type | Product Type | Key Feature | Reference |

| [RhCl(PPh₃)₃] | Cyano-yne-allene | Tricyclic 2,6-naphthyridine precursors | Dehydrogenative cycloaddition | rsc.org |

| [Rh(cod)₂]BF₄ / Tol-BINAP | N-tosyl-tethered cyano-yne-allene | Pyridine derivative | Cycloaddition followed by isomerization | acs.org |

Intramolecular Cyclization Reactions in the Formation of 2,6-Naphthyridine Analogues

Intramolecular cyclization represents a versatile strategy for synthesizing the 2,6-naphthyridine core and its analogues. researchgate.net These reactions typically involve the formation of one of the pyridine rings by cyclizing a suitably functionalized precursor.

One approach involves the base-mediated intramolecular cyclization of 3-cyanomethylpyridine-4-carbonitrile and its derivatives to yield 3-amino-2,6-naphthyridines. researchgate.net Another example is the intramolecular oxidative cyclization of 5H-chromeno[2,3-b]pyridines, which can lead to the formation of benzo[b]chromeno[4,3,2-de] acs.orgrsc.orgnaphthyridines, a related fused heterocyclic system. mdpi.com This reaction is thought to proceed first through cyclization, followed by an oxidation step. mdpi.com

Furthermore, tin-free radical cyclizations utilizing xanthates have been employed to construct fused pyridine rings, offering a milder and less toxic alternative to traditional methods. acs.org This method has been used to prepare tetrahydro acs.orgresearchgate.netnaphthyridines from 2,6-dichloropyridines. acs.org Additionally, a three-component, one-pot reaction involving nucleophilic aromatic substitution, intramolecular cyclization, and Suzuki coupling has been developed for the synthesis of benzo[h] acs.orgrsc.orgnaphthyridin-2(1H)-ones. nih.gov

Cyclization of Pyridine-Based Precursors

The construction of the 2,6-naphthyridine ring system can also be achieved through the cyclization of appropriately substituted pyridine derivatives. researchgate.net This is a common and well-established strategy in heterocyclic chemistry.

One specific method involves the reaction of 4-cyano-3-pyridylacetonitrile with anhydrous hydrogen bromide, which undergoes cyclization to form 3-amino-1-bromo-2,6-naphthyridine. derpharmachemica.com The mechanism of this reaction is proposed to be a nucleophilic attack of the cyano nitrogen at the 4-position of the pyridine ring onto the carbon atom of the side-chain cyano group. derpharmachemica.com Another approach starts with a substituted pyridinyl amine, such as 6-methoxy-pyridin-3-ylamine, which can be condensed with compounds like propane-1,2,3-triol (B13761041) under acidic conditions to form a methoxy-substituted naphthyridine intermediate. This intermediate can then be further functionalized.

Amination and Functionalization Strategies for this compound Formation

Once the 2,6-naphthyridine core is established, the next critical step is the introduction of the amino group at the 1-position to yield this compound. Various amination and functionalization strategies have been developed for this purpose.

Palladium-Catalyzed Amination Protocols for Pyrrolo[2,3-c]-2,6-Naphthyridines

Palladium-catalyzed amination reactions have emerged as a powerful tool for the synthesis of amino-substituted heterocyclic compounds. In the context of 2,6-naphthyridine derivatives, these methods have been particularly useful for the synthesis of pyrrolo[2,3-c]-2,6-naphthyridines. researchgate.net These fused systems are synthesized from 3-(1-cyano-3-alkenyl)pyridine-4-carbonitriles, which are first cyclized and then subjected to palladium-catalyzed amination. researchgate.net

Palladium-assisted nucleophilic amination has also been used to prepare 3H-pyrrolo[2,3-c] acs.orgmdpi.comnaphthyridines and related structures from the corresponding 4-alkenyl-3-amino-naphthyridines under catalytic conditions. researchgate.net These reactions highlight the utility of palladium catalysis in forming C-N bonds in complex heterocyclic systems.

| Catalyst System | Substrate | Product | Reaction Type | Reference |

| Palladium catalyst | 3-(1-Cyano-3-alkenyl)pyridine-4-carbonitrile cyclization product | Pyrrolo[2,3-c]-2,6-naphthyridine | Amination | researchgate.net |

| Palladium catalyst | 4-Alkenyl-3-amino-naphthyridine | 3H-Pyrrolo[2,3-c] acs.orgmdpi.comnaphthyridine | Nucleophilic Amination | researchgate.net |

Direct Conversion and Derivatization of Precursors to this compound

Direct methods for the synthesis of this compound often involve the amination of a pre-formed 2,6-naphthyridine ring or the conversion of a precursor functional group into an amine.

A classic method for introducing an amino group onto a pyridine-like ring is the Chichibabin amination. This reaction has been successfully applied to 2,6-naphthyridine, yielding 1-amino-2,6-naphthyridine in a 54% yield using potassium amide. wur.nl The reaction proceeds through the formation of an adduct at the 1-position. wur.nl

Another strategy involves the conversion of halogenated 2,6-naphthyridines. For instance, 1-halogeno-2,6-naphthyridines can be converted into 1-amino-2,6-naphthyridine. wur.nl A documented route starts with the cyclization of 4-cyano-3-pyridylacetonitrile to 3-amino-1-bromo-2,6-naphthyridine. derpharmachemica.com This bromo derivative can then potentially undergo further reactions to introduce the amino group at the desired position or be dehalogenated. The synthesis of 1,3-dichloro-2,6-naphthyridine (B13897334) has also been reported, which serves as a precursor for further functionalization through nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by amines.

Advanced and Sustainable Synthetic Approaches for this compound Derivatives

The development of advanced and sustainable synthetic methodologies is crucial in modern medicinal and materials chemistry. For the 2,6-naphthyridine framework, innovative techniques are being employed to enhance reaction efficiency, reduce environmental impact, and allow for the rapid generation of diverse derivatives. These approaches, particularly microwave-assisted synthesis and multicomponent reactions, represent the forefront of synthetic strategy for this important class of heterocyclic compounds.

Microwave-Assisted Synthesis for Enhanced Efficiency and Eco-Sustainability

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. This technology utilizes the ability of polar molecules and materials to transform electromagnetic energy into heat, resulting in rapid and uniform heating of the reaction mixture. nih.govpnas.org This in-situ mode of energy conversion can offer enhanced control over reaction conditions and may lead to unique reaction selectivity. nih.gov

An environmentally benign and efficient method for the synthesis of 2,6-naphthyridine derivatives has been developed using microwave irradiation. nih.govtandfonline.com This approach starts from the readily available precursor 4-cyano-3-pyridylacetonitrile. The cyclization reaction under microwave conditions provides the desired 2,6-naphthyridine products in excellent yields and high purity, avoiding the harsh conditions or difficult methodologies associated with some conventional synthetic routes. nih.gov The significant advantages of this green chemistry approach include a substantial reduction in reaction time and improved yields. nih.gov

For instance, the synthesis of 3-amino-1-bromo-4-methyl-2,6-naphthyridine was achieved in a 79.8% yield through the cyclization of 2-(4-cyano-3-pyridyl)propionitrile under the action of hydrogen bromide with microwave heating. pnas.org This method stands out for its simplicity, efficiency, and adherence to the principles of green chemistry. pnas.org Spectral analysis of the products confirms the successful formation of the naphthyridine ring and the primary amine group, with IR spectroscopy showing characteristic bands for NH2 stretching and deformation, and the disappearance of the cyano-group absorption. nih.gov

| Precursor | Product | Reagents & Conditions | Yield | Reference |

| 4-Cyano-3-pyridylacetonitrile | 3-Amino-1-bromo-2,6-naphthyridine | HBr, Microwave Irradiation | Excellent | nih.gov |

| 2-(4-Cyano-3-pyridyl)propionitrile | 3-Amino-1-bromo-4-methyl-2,6-naphthyridine | HBr, Microwave Irradiation | 79.8% | pnas.org |

This table summarizes research findings on the microwave-assisted synthesis of 2,6-naphthyridine derivatives, highlighting the precursors, products, and reported yields.

Multicomponent Reaction (MCR) Strategies for Diversity-Oriented Synthesis

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that incorporates substantial portions of all the starting materials. mdpi.com This strategy is exceptionally powerful for creating molecular diversity and complexity in a time- and resource-efficient manner. mdpi.compreprints.org MCRs are a cornerstone of diversity-oriented synthesis (DOS), a strategy that aims to rapidly generate libraries of structurally diverse small molecules for screening in drug discovery and chemical biology. preprints.orgscispace.comcam.ac.uk The high atom economy, operational simplicity, and ability to construct complex heterocyclic scaffolds make MCRs an attractive approach for synthesizing novel naphthyridine derivatives. mdpi.com

While specific MCRs for the direct synthesis of this compound are not extensively documented, the power of this strategy has been demonstrated for closely related naphthyridine isomers. These examples serve to illustrate the immense potential of MCRs for accessing diverse substituted naphthyridine cores, including the 2,6-naphthyridine framework.

For example, a sequential three-component reaction has been developed for the synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives. nih.govacs.org This one-pot procedure involves the reaction of a 3,5-diarylidenepiperidin-4-one, malononitrile, and an amine (such as an aromatic amine or ammonium (B1175870) acetate) in acetic acid under microwave irradiation. nih.govacs.org This method provides a series of new N-substituted 2-amino-1,6-naphthyridine derivatives in excellent yields and is noted for its operational simplicity and safety. nih.govacs.org

Similarly, a three-component reaction has been used to form dihydro-2,7-naphthyridine-1-ones, which are analogs of the marine alkaloid lophocladine A. bohrium.com This reaction shows tolerance for a wide variety of aldehydes and amines, demonstrating the capacity of MCRs to generate libraries of drug-like compounds. bohrium.com Another green MCR strategy, performed in water under microwave conditions and without a catalyst, yields complex indeno[1,2-b] nih.govpnas.orgnaphthyridine derivatives from 4-aminopyridin-2(1H)-ones, aldehydes, and 1H-indene-1,3(2H)-dione. cam.ac.uk These approaches underscore the versatility of MCRs in building various fused naphthyridine systems.

| Naphthyridine Core | Components | Key Conditions | Product Type | Reference |

| 1,6-Naphthyridine (B1220473) | 3,5-Diarylidenepiperidin-4-one, Malononitrile, Amine | Acetic Acid, Microwave | N-Substituted 2-Amino Derivatives | nih.govacs.org |

| 2,7-Naphthyridine (B1199556) | Aldehyde, Amine, Pyridone precursor | Formic or Acetic Acid, Microwave | Dihydro-2,7-naphthyridin-1-ones | bohrium.com |

| Indeno[1,2-b] nih.govpnas.orgnaphthyridine | 4-Aminopyridin-2(1H)-one, Aldehyde, 1H-Indene-1,3(2H)-dione | Water, Microwave, Catalyst-free | Fused Dione Derivatives | cam.ac.uk |

This table presents examples of multicomponent reaction strategies used to synthesize various naphthyridine isomers, demonstrating the potential of MCRs for diversity-oriented synthesis.

The successful application of MCRs to these related scaffolds strongly suggests that similar strategies could be developed for the diversity-oriented synthesis of this compound derivatives, providing rapid access to libraries of novel compounds for biological evaluation.

Biological and Pharmacological Investigations of 2,6 Naphthyridin 1 Amine and Its Functionalized Analogues

Therapeutic Potentials of 2,6-Naphthyridin-1-amine Derivatives in Disease Intervention

The 2,6-naphthyridine (B1209661) scaffold, a class of heterocyclic compounds composed of a fused system of two pyridine (B92270) rings, has garnered significant attention in medicinal chemistry. researchgate.net These compounds, which can be isolated from natural sources or produced synthetically, exhibit a wide spectrum of biological activities, making them a compelling area of research for therapeutic applications. researchgate.nettandfonline.com Functionalized analogues of this compound, in particular, have been investigated for their potential to modulate the activity of key biological targets, demonstrating promise in the intervention of various human diseases. researchgate.net

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target for Alzheimer's disease (AD), as it is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides. nih.govnih.gov The inhibition of BACE1 is a key strategy for developing disease-modifying treatments for AD. researchgate.net Researchers have discovered potent BACE1 inhibitors based on a 1-amino-3,4-dihydro-2,6-naphthyridine scaffold. researchgate.netnih.gov

In one study, scientists designed novel naphthyridine-based compounds by modifying known inhibitors to enhance biochemical and cellular potency. nih.gov This design included the incorporation of pyridine rings, which successfully increased potency while reducing the basicity of the amidine moiety. nih.gov The introduction of a fluorine atom to the pyridine ring resulted in a compound (compound 11 in the study) with improved cellular activity and further reduced basicity. nih.gov This specific analogue demonstrated a significant and sustained reduction of Aβ in the cerebrospinal fluid (CSF) of dogs. nih.gov X-ray crystallography confirmed that the fluorine atom on the pyridine ring interacts with the Tyr71 residue in the flap region of the BACE1 enzyme. nih.gov

Table 1: BACE1 Inhibition by 1-amino-3,4-dihydro-2,6-naphthyridine Derivatives Data derived from a study on BACE1 inhibitors. nih.gov

| Compound | BACE1 IC₅₀ (nM) | Cellular Activity (IC₅₀, nM) | Notes |

|---|---|---|---|

| Compound 11 | 1.5 | 13 | Showed robust and sustained Aβ reduction in dog CSF. nih.gov |

| Lead Compound 2a | 2.6 | 120 | Known inhibitor used as a starting point for design. nih.gov |

| Lead Compound 2b | 4.3 | 240 | Known inhibitor used as a starting point for design. nih.gov |

Casein Kinase 2 (CK2) is a serine/threonine protein kinase that is often overactive in various cancers, making it an attractive target for anticancer therapies. researchgate.netresearchgate.net The CK2 inhibitor silmitasertib (B1669362) (CX-4945), which has a benzo[c] nih.govnih.govnaphthyridine core, is currently in clinical trials. escholarship.orgbiorxiv.org

Building on this, a series of 5-(3-chlorophenylamino)benzo[c] nih.govnih.govnaphthyridine derivatives were synthesized. researchgate.net Among these, a specific compound, designated 1c, demonstrated stronger inhibitory activity against CK2 and higher selectivity over the related kinase Clk2 when compared to silmitasertib. researchgate.net This enhanced activity and selectivity make it a promising candidate for cancer treatment. researchgate.net Another study identified a naphthyridine-based chemical probe (compound 2) that selectively inhibits CK2α and CK2α', making it a highly selective tool for studying CK2 biology. researchgate.net Researchers also developed a dual inhibitor, IOR-160, targeting both CK2 and histone deacetylases (HDACs), which showed high selectivity for CK2 within a panel of 21 kinases. acs.org

Table 2: CK2 Inhibition by Naphthyridine Derivatives Comparative data on CK2 inhibitors. researchgate.netescholarship.org

| Compound | Target | IC₅₀ (nM) | Key Findings |

|---|---|---|---|

| Silmitasertib (CX-4945) | CK2 | 14 | Benzo[c] nih.govnih.govnaphthyridine in clinical trials for cholangiocarcinoma. escholarship.org |

| Compound 1c | CK2 | <14 (stronger than CX-4945) | Exhibited stronger CK2 inhibitory activity and higher selectivity than CX-4945. researchgate.net |

| IOR-160 | CK2 | 1.7 | Potent dual inhibitor of CK2 and HDACs with high selectivity for CK2. acs.org |

Tyrosine kinases are crucial enzymes in cell signaling pathways that regulate cell growth and differentiation. nih.gov Their dysregulation is implicated in many diseases, including cancer. Consequently, they are important targets for therapeutic intervention. frontiersin.org Derivatives of naphthyridine have been investigated as inhibitors of several tyrosine kinases. nih.govnih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR family of receptor tyrosine kinases is a key target in cancer therapy. frontiersin.orgoncotarget.com A series of 1,6-naphthyridin-2(1H)-one derivatives were designed as potent and highly selective inhibitors of FGFR4 for treating hepatocellular carcinoma (HCC). nih.gov The representative compound, A34, showed significant antitumor effects in a xenograft model. nih.gov Similarly, novel 2,6-naphthyridine analogues were developed as selective FGFR4 inhibitors, also for HCC. researchgate.net In another study, 3-(3,5-dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines were found to be potent and selective inhibitors of the FGFR-1 tyrosine kinase. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) and other Kinase Inhibition: The VEGFR family, particularly VEGFR-2, plays a central role in angiogenesis, the formation of new blood vessels, which is critical for tumor growth. nih.govsemanticscholar.org A patent has described naphthyridine derivatives with inhibitory activity against a panel of kinases including VEGFR-2 (KDR), MET, and AXL, with an IC₅₀ of less than 100 nM for a key compound. nih.gov The mechanism of action for compounds like 7-Chloro-1,6-naphthyridin-2(1H)-one is primarily through the inhibition of tyrosine kinases. nih.gov

Table 3: Tyrosine Kinase Inhibition by Naphthyridine Derivatives Selected data on the inhibition of various tyrosine kinases.

| Compound Class | Target Kinase(s) | Potency (IC₅₀) | Therapeutic Area |

|---|---|---|---|

| 1,6-Naphthyridin-2(1H)-ones (e.g., A34) | FGFR4 | Potent (specific values not detailed in abstract) | Hepatocellular Carcinoma nih.gov |

| 2,6-Naphthyridine analogues (e.g., Compound 11) | FGFR4 | Nanomolar range | Hepatocellular Carcinoma researchgate.net |

| 3-(3,5-dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines | FGFR-1 | 31 nM (for a water-soluble analogue) | Anti-angiogenesis nih.gov |

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters like dopamine (B1211576). mdpi.comfrontiersin.org Its inhibition can be beneficial in neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease by increasing dopamine levels and reducing oxidative stress. chemrxiv.orgmdpi.com Research into new, reversible, and selective MAO-B inhibitors is an active area of drug development. mdpi.com The synthesis of benzo[b] researchgate.netnih.govnaphthyridine derivatives has been explored to investigate their potential as MAO inhibitors. acs.org While many studies focus on other scaffolds like propargylamines, the exploration of naphthyridine cores represents an effort to identify novel chemical structures for MAO-B inhibition. chemrxiv.orgacs.org

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various signaling pathways. nih.govnih.gov PDE5 inhibitors, by increasing cGMP levels, have therapeutic applications beyond erectile dysfunction, including in pulmonary arterial hypertension and neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov

Researchers have developed novel PDE5 inhibitors based on a 1,2,3,4-tetrahydrobenzo[b] researchgate.netnih.govnaphthyridine scaffold. nih.gov This work was an evolution from earlier quinoline-based inhibitors that suffered from poor aqueous solubility. nih.gov The rigidification of the structure into the tetrahydrobenzo[b] researchgate.netnih.govnaphthyridine scaffold led to compounds with extremely high potency and improved solubility. nih.govnih.gov One of the most potent compounds, 2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b] researchgate.netnih.govnaphthyridine-8-carbonitrile (compound 6c), exhibited an outstanding IC₅₀ of 0.056 nM and showed good efficacy in a mouse model of AD. nih.gov Other studies have also identified 1,7- and 2,7-naphthyridine (B1199556) derivatives as potent and highly specific PDE5 inhibitors. tandfonline.com

Table 4: PDE5 Inhibition by Naphthyridine Derivatives Potency data for novel PDE5 inhibitors.

| Compound | Scaffold | PDE5 IC₅₀ (nM) | Key Findings |

|---|---|---|---|

| Compound 6c | 1,2,3,4-Tetrahydrobenzo[b] researchgate.netnih.govnaphthyridine | 0.056 | Excellent potency and improved aqueous solubility; effective in an AD mouse model. nih.gov |

| Compound 30 | Tetrahydrobenzo[b] researchgate.netnih.govnaphthyridine | 0.056 | High potency and >500-fold selectivity over PDE6. nih.gov |

| Compound 40 | 1,6-Naphthyridin-1-one derivative | 8.3 | Potent inhibitor with 20-fold better selectivity for PDE5 over PDE11 than tadalafil. nih.gov |

Inhibition of Enzymes and Receptors Relevant to Human Pathologies

Cannabinoid Receptor 2 (CB2) Agonism

The cannabinoid receptor 2 (CB2), a G protein-coupled receptor primarily expressed in immune cells, has emerged as a therapeutic target for various conditions, including inflammatory and neurodegenerative disorders. rsc.org Research into naphthyridine derivatives has revealed their potential as selective CB2 receptor ligands.

Notably, studies on 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives have shown that the functional activity of these compounds is significantly influenced by substituents on the naphthyridine core. rsc.orgebi.ac.ukacs.org For instance, the introduction of specific groups at the C-6 position of the 1,8-naphthyridine (B1210474) scaffold can switch the compound's activity from an agonist to an antagonist or inverse agonist. rsc.orgebi.ac.ukacs.orgnih.gov Docking studies suggest that this functional switch may be related to the ligand's ability to interact with the "Toggle Switch" W6.48(258), a critical residue in GPCR activation. rsc.orgebi.ac.uk

While much of the detailed research has focused on the 1,8-naphthyridine isomer, the principles of structure-activity relationships (SAR) highlight the tunability of the naphthyridine scaffold for achieving desired pharmacological effects at the CB2 receptor. acs.orgnih.gov Specifically, certain substituents can enhance binding affinity and selectivity for the CB2 receptor, with some derivatives exhibiting nanomolar affinity. rsc.orgebi.ac.ukacs.org For example, a series of 1,8-naphthyridin-2(1H)-one-3-carboxamides demonstrated high selectivity and affinity for the CB2 receptor. ebi.ac.uk Further exploration of the 2,6-naphthyridine scaffold in this context could yield novel and potent CB2 agonists.

Topoisomerase-I Inhibition

Topoisomerase-I (Topo-I) is a crucial enzyme in DNA replication and transcription, making it a key target for anticancer drug development. nih.govbohrium.com Several naphthyridine derivatives have been identified as potent Topo-I inhibitors. nih.govtandfonline.comacs.org

Dibenzo[c,h] researchgate.netbenthamdirect.comnaphthyridinone derivatives, for instance, act by stabilizing the covalent complex between Topo-I and DNA, leading to cytotoxic effects. nih.gov One such compound, Topovale (ARC-111), has demonstrated greater cytotoxicity against certain cancer cell lines compared to established Topo-I inhibitors like topotecan. nih.gov Another derivative, Genz-644282, has also shown a favorable cytotoxicity profile. nih.gov

Furthermore, research on dibenzo[c,h] researchgate.netbenthamdirect.comnaphthyridines, created by replacing the C-ring of indenoisoquinoline Topo-I inhibitors with a nitrogen heterocyclic ring, has yielded compounds with unique DNA cleavage site selectivities and potent antitumor activities. acs.org Similarly, novel conformationally constrained 7,12-dihydrodibenzo[b,h] researchgate.netbenthamdirect.com naphthyridine derivatives have been synthesized and shown to be promising non-camptothecin Topo-I inhibitors. nih.gov The inhibitory activity of these compounds has been rationalized through molecular docking studies, suggesting effective binding modes. nih.gov While these examples focus on other naphthyridine isomers, they underscore the potential of the broader naphthyridine class, including 2,6-naphthyridine derivatives, as a source of novel Topo-I inhibitors.

Broad-Spectrum Antimicrobial Activities of Naphthyridine Derivatives

Naphthyridine derivatives have a long history of use as antimicrobial agents, with nalidixic acid, a 1,8-naphthyridine derivative, being a notable early example. nih.govmdpi.com The scaffold has been extensively modified to produce compounds with broad-spectrum activity against various pathogens. mdpi.comnih.gov

Antibacterial Efficacy Against Various Pathogens

The antibacterial activity of naphthyridine derivatives has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net For example, canthin-6-one (B41653) and 10-methoxycanthin-6-one, which are 1,5-naphthyridine (B1222797) alkaloids, have shown strong inhibitory activity against Staphylococcus aureus and Escherichia coli, including methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov

Synthetic derivatives have also exhibited significant antibacterial properties. For instance, certain 1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole (B32235) ring have shown selective activity against resistant strains of Bacillus subtilis and activity against Aggregatibacter actinomycetemcomitans. mdpi.com The introduction of a bromine atom at the C-6 position of the naphthyridine scaffold was found to enhance this antibacterial activity. mdpi.com

| Compound/Derivative Class | Pathogen(s) | Key Findings |

| Canthin-6-one | Staphylococcus aureus, Escherichia coli, MRSA | Strong inhibitory activity with low MIC values. nih.gov |

| 10-methoxycanthin-6-one | Staphylococcus aureus, Escherichia coli, MRSA | Strong inhibitory activity. nih.gov |

| 1,8-Naphthyridinone-1,2,4-triazole derivatives | Bacillus subtilis (resistant strains), Aggregatibacter actinomycetemcomitans | Selective antibacterial activity; bromination at C-6 enhances activity. mdpi.com |

| 2-Bromo-N-(3-aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamides | S. aureus, E. coli | Chloro-substituted derivatives showed the highest activity. mdpi.com |

| 4-Aryl-2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-ones | Bacteria | Derivatives with 4-OCH3 and 4-OH substitutions showed good activity. mdpi.com |

Antifungal Activities

In addition to their antibacterial properties, several naphthyridine derivatives have demonstrated significant antifungal activity. nih.govmdpi.com Natural alkaloids are a notable source of these compounds. For example, calycanthine, a dibenzo[c,h] benthamdirect.comontosight.ainaphthyridine derivative, was found to be active against Bipolaris maydis. nih.gov

Sampangine and its derivatives, which contain a naphtho[1,2,3-ij] ontosight.aibohrium.comnaphthyridine scaffold, have shown potent antifungal effects. nih.govsemanticscholar.org 3-Methoxysampangine, in particular, exhibited significant in vitro activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, in some cases surpassing the efficacy of amphotericin B. nih.govsemanticscholar.org Synthetic derivatives, such as those containing a thiazole (B1198619) ring, have also been evaluated for their antifungal activity against A. niger and C. albicans. mdpi.com

| Compound/Derivative Class | Fungal Pathogen(s) | Key Findings |

| Calycanthine | Bipolaris maydis | Exhibited antifungal activity with an EC50 of 29.3 μg/mL. nih.gov |

| 3-Methoxysampangine | Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus | Showed significant in vitro activity, better than amphotericin B in some cases. nih.govsemanticscholar.org |

| Eupomatidine-1 | Candida albicans, Paecilomyces variotii, Trichophyton mentagrophytes | Active against all three fungi with varying EC50 values. mdpi.com |

| N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives | A. niger, C. albicans | Compounds with chloro substituents displayed the highest activity. mdpi.com |

Antiviral Properties, Including Anti-HIV Activity

The antiviral potential of naphthyridine derivatives has been explored, with some compounds showing activity against various viruses, including human immunodeficiency virus (HIV). mdpi.comontosight.ai For instance, 1-methoxycanthin-6-one, a 1,5-naphthyridine alkaloid, demonstrated anti-HIV activity with an EC50 value of 0.26 µg/mL. mdpi.com

Furthermore, a series of 1,6-naphthyridine (B1220473) derivatives exhibited potent activity against human cytomegalovirus (HCMV). nih.gov One derivative, in particular, showed an IC50 that was 39- to 223-fold lower than that of the standard antiviral drug ganciclovir. nih.gov These compounds were also found to be active against ganciclovir-resistant HCMV strains, suggesting a novel mechanism of action. nih.gov Some 1,6-naphthyridine analogues were also evaluated for their anti-HIV activity in cell-based assays. nih.gov

Anticancer and Antiproliferative Mechanisms of Action

Naphthyridine derivatives have emerged as a promising class of compounds in the search for new anticancer agents, exhibiting a variety of mechanisms to inhibit cancer cell growth and proliferation. researchgate.netnih.govnih.gov

Several naphthyridine derivatives have demonstrated potent cytotoxic activities against various human cancer cell lines, including cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3). nih.govkoreamed.org Some of these compounds were found to be more potent than the established anticancer drug colchicine. nih.govkoreamed.org The cytotoxic effects of these derivatives are often linked to their ability to interfere with microtubule formation, similar to colchicine. nih.gov

The anticancer activity of some naphthyridines is also attributed to their ability to inhibit topoisomerase II. nih.gov Vosaroxin, a naphthyridine derivative, is a known topoisomerase II inhibitor with potent anticancer activity. nih.gov

Furthermore, certain naphthyridine alkaloids have shown significant antiproliferative properties. Bisleuconothine A, a 1,7-naphthyridine (B1217170) alkaloid, inhibited the WNT signaling pathway and induced G0/G1 cell cycle arrest in colon cancer cells, leading to reduced tumor growth in vivo. nih.govsemanticscholar.org Eupolauridine N-oxide, an indeno[1,2,3-ij] ontosight.aibohrium.comnaphthyridine derivative, was found to be active against human ovarian and non-small-cell lung cancer cell lines. nih.gov

More recently, a series of 5-(3-chlorophenylamino)benzo[c] benthamdirect.comontosight.ainaphthyridine derivatives were synthesized and evaluated as inhibitors of casein kinase 2 (CK2), a protein kinase often dysregulated in cancer. researchgate.net One derivative, in particular, exhibited stronger CK2 inhibitory activity than the known inhibitor silmitasertib. researchgate.net This compound also demonstrated potent inhibition of cancer stem cell properties by modulating the Akt1-GSK-3β-Wnt/β-catenin signaling pathway. researchgate.net

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action |

| Substituted Naphthyridines | HeLa, HL-60, PC-3 | Cytotoxicity, potentially through antimitotic effects. nih.govkoreamed.org |

| Vosaroxin | Various | Topoisomerase II inhibition. nih.gov |

| Bisleuconothine A | Colon cancer cells (SW480, HCT116, HT29, SW620) | Inhibition of WNT signaling, G0/G1 cell cycle arrest. nih.govsemanticscholar.org |

| Eupolauridine N-oxide | Human ovarian and non-small-cell lung cancer | Antiproliferative activity. nih.gov |

| 5-(3-chlorophenylamino)benzo[c] benthamdirect.comontosight.ainaphthyridine derivative (1c) | - | CK2 inhibition, modulation of Akt1-GSK-3β-Wnt/β-catenin pathway, cancer stem cell inhibition. researchgate.net |

| 10-methoxycanthin-6-one | Prostate (DU145), Breast (HCC 1395) | Significant anticancer effects. mdpi.comsemanticscholar.org |

Inhibition of Tumor Cell Proliferation and Induction of Apoptosis

Derivatives of the naphthyridine core are recognized for their potent anticancer properties, which are often executed through the inhibition of cell proliferation and the induction of programmed cell death, or apoptosis. nih.govnih.gov For instance, certain pyrazolo-naphthyridine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov Studies have shown that these compounds can trigger apoptosis through mechanisms that include DNA damage and the activation of caspase enzymes, leading to cell cycle arrest, typically at the G0/G1 phase. nih.gov

Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have also shown potent cytotoxic effects. tandfonline.com Compound 47 (a halogenated derivative) was found to be highly active against MIAPaCa and K-562 cancer cell lines, while compound 29 , an unsubstituted heteroaryl derivative, showed potent cytotoxicity against PA-1 and SW620 cancer cells. tandfonline.com Similarly, naturally occurring naphthyridine alkaloids like nauclefine have been shown to induce apoptosis in various cancer cells. nih.gov

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 5j (Pyrazolo-naphthyridine derivative) | HeLa (Cervical Cancer) | 6.4 µM | nih.gov |

| Compound 5k (Pyrazolo-naphthyridine derivative) | MCF-7 (Breast Cancer) | 2.03 µM | nih.gov |

| Compound 47 (Halogenated 1,8-naphthyridine) | MIAPaCa (Pancreatic Cancer) | 0.41 µM | tandfonline.com |

| Compound 47 (Halogenated 1,8-naphthyridine) | K-562 (Leukemia) | 0.77 µM | tandfonline.com |

| Compound 29 (1,8-naphthyridine-C-3'-heteroaryl) | PA-1 (Ovarian Cancer) | 0.41 µM | tandfonline.com |

| Aaptamine | HeLa (Cervical Cancer) | 10.47 µg/mL | nih.gov |

Impact on Cancer Cell Stemness

A critical aspect of cancer therapy is targeting cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to treatment. frontiersin.orgresearchgate.net The 2,6-naphthyridine scaffold has been utilized to develop compounds that can effectively inhibit CSCs. A notable example is a series of 5-(3-chlorophenylamino)benzo[c] nih.govnih.govnaphthyridine derivatives, which were synthesized based on the structure of silmitasertib (CX-4945), a known inhibitor of casein kinase 2 (CK2). researchgate.net One of these derivatives, compound 1c , not only showed stronger CK2 inhibitory activity than the lead compound but also demonstrated potent inhibition of cancer cell stemness, making it a promising candidate for cancer treatment. researchgate.net

Immunomodulatory and Central Nervous System Effects

Naphthyridine derivatives have demonstrated the ability to modulate the immune system and affect the central nervous system (CNS). researchgate.net

Immunomodulatory Effects: Certain synthetic 1,8-naphthyridine derivatives have been evaluated for anti-inflammatory activity, a key component of immunomodulation, based on the molecular link between inflammation and cancer. tandfonline.com Natural alkaloids with a naphthyridine core also exhibit immunomodulatory properties. For example, alopecuroides B and C, which are 1,6-naphthyridine dimers isolated from Sophora alopecuroides, show strong anti-inflammatory effects by significantly reducing levels of the pro-inflammatory cytokines TNF-α and IL-6. mdpi.com

Central Nervous System (CNS) Effects: The 2,6-naphthyridine scaffold is a key feature in compounds designed to target CNS disorders. For instance, researchers have developed BACE1 inhibitors based on a 1-amino-3,4-dihydro-2,6-naphthyridine scaffold for the potential treatment of Alzheimer's disease. researchgate.netnih.gov By modifying known inhibitors, scientists incorporated pyridine rings into the structure, which increased potency and reduced the basicity of the amidine moiety. nih.gov The introduction of a fluorine atom led to a compound with robust and sustained reduction of amyloid-beta (Aβ) peptides in the cerebrospinal fluid of dogs. nih.gov Furthermore, some naturally occurring indolo nih.govnih.govnaphthyridine alkaloids isolated from Erythrina species exhibit hypnotic, sedative, and neuromuscular-inhibiting effects on the CNS. nih.govmdpi.com

Cardiovascular System Modulators

Derivatives of naphthyridine have been investigated as modulators of the cardiovascular system. nih.gov Synthetic 7-substituted 3-aryl-1,6-naphthyridine-2,7-diamines and related 2-ureas have been identified as potent dual inhibitors of fibroblast growth factor receptor-1 (FGFR-1) and vascular endothelial growth factor receptor-2 (VEGFR-2), two key tyrosine kinases involved in angiogenesis. nih.govacs.org The 3-(3,5-dimethoxyphenyl) derivatives, in particular, were found to be low nanomolar inhibitors of both receptors and were highly selective over other kinases like PDGFR and c-Src. nih.govacs.org

Additionally, some natural naphthyridine alkaloids, such as those isolated from Neuclea officinalis and Ochreinauclea maingayii, exhibit potent vasorelaxant activity on isolated rat aorta. nih.gov Erythrina alkaloids containing the indolo nih.govnih.govnaphthyridine scaffold have also been noted for their hypotensive activity. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

Elucidation of Key Pharmacophoric Features for Target Affinity and Selectivity

Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features (pharmacophores) of naphthyridine derivatives that are essential for their biological activity. For inhibitors of kinases like VEGFR-2, several features are common among potent compounds:

An aromatic or nitrogen-containing heteroaromatic ring. japsonline.com

A core bicyclic heteroaromatic ring, such as the naphthyridine system. japsonline.com

A functional group capable of hydrogen bonding, like an amide or urea, which often acts as a hinge-binding moiety in kinase inhibitors. japsonline.com

An aromatic ring, which can be substituted with halogens. japsonline.com

In the case of 1-amino-3,4-dihydro-2,6-naphthyridine BACE1 inhibitors, the core scaffold provides a rigid structure for optimal orientation of substituents. nih.gov The amidine moiety is a key interacting group, and the incorporation of pyridine rings was found to enhance potency. nih.gov X-ray crystallography confirmed that a fluorine atom on the pyridine ring engages in van der Waals interactions with a key tyrosine residue (Tyr71) in the BACE1 active site, contributing to improved activity. nih.gov

Impact of Substitution Patterns on Biological Potency and Efficacy

The biological potency of naphthyridine derivatives is highly sensitive to the pattern of substitution on the core ring system. SAR studies have provided detailed insights into how different substituents at various positions influence efficacy.

| Position on Naphthyridine Ring | Substituent Type | Effect on Biological Activity | Target/Assay | Reference |

|---|---|---|---|---|

| Position 2 | Bulky group (-NHCONHtBu) | Increased potency | VEGFR-2 Inhibition | japsonline.com |

| Position 2 | Small amine (-NH₂) | Decreased potency | VEGFR-2 Inhibition | japsonline.com |

| Position 3 (on phenyl ring) | Sterically bulky group (e.g., isopropyl) | Decreased potency | Antimalarial (Torin 2 analog) | scispace.com |

| Position 3 (on phenyl ring) | Small alkyl group (e.g., methyl) | Slightly increased potency | Antimalarial (Torin 2 analog) | scispace.com |

| Position 7 | 3-(3,5-dimethoxyphenyl) group | Low nanomolar inhibition | FGFR/VEGFR Inhibition | nih.gov |

| Attached Pyridine Ring | Fluorine atom | Improved cellular activity and reduced basicity | BACE1 Inhibition | nih.gov |

| Position C7 | Piperazinyl and 3-aminopyrrolidinyl groups | Enhanced activity against Gram-negative bacteria | Antibacterial | researchgate.net |

For 1,6-naphthyridine-based VEGFR-2 inhibitors, a bulky substituent at the C2 position, such as a tert-butyl urea, leads to potent activity, while a simple amine group at the same position results in significantly poorer efficacy. japsonline.com In another series of compounds, the 3-(3,5-dimethoxyphenyl) substitution at C7 was crucial for achieving low nanomolar inhibition of both FGFR and VEGFR. nih.gov For antimalarial Torin 2 analogs based on a benzo[h] researchgate.netnih.govnaphthyridine scaffold, it was found that sterically bulky substituents at the 3-position of an attached phenyl ring were not well tolerated, whereas a smaller methyl group was slightly more potent than the parent compound. scispace.com

Computational Approaches in SAR Analysis and Drug Design

Computational chemistry and molecular modeling have become indispensable tools in the field of drug discovery, providing powerful methods to rationalize experimental findings, understand drug-receptor interactions, and guide the design of new, more potent, and selective therapeutic agents. In the context of this compound and its analogues, computational approaches are crucial for elucidating complex structure-activity relationships (SAR) and accelerating the development of novel kinase inhibitors and other targeted therapies. Key methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, pharmacophore mapping, and molecular dynamics (MD) simulations are routinely employed to refine the naphthyridine scaffold for enhanced biological activity. rsc.orgdovepress.com

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is instrumental in predicting the activity of newly designed molecules without the immediate need for synthesis and testing. nih.gov

2D-QSAR: Two-dimensional QSAR studies have been applied to naphthyridine derivatives to correlate their structural descriptors with inhibitory activities. For instance, a 2D-QSAR study on naphthyridine derivatives as HIV-1 integrase inhibitors developed several models to predict their potency (pIC50). researchgate.net These models, which incorporated a combination of "quantum and molecular mechanical" descriptors, demonstrated high predictive efficiency. researchgate.net The results highlighted the importance of properties like polarizability, electronegativity, and the presence of specific functional groups for the biological activity of these compounds. researchgate.net The statistical validation of these models confirmed their robustness and predictive power for designing new potent naphthyridine derivatives. researchgate.net

| Model | R² (training set) | R² (test set) |

| Stepwise-MLR | 0.848 | 0.521 |

| Consensus Stepwise-MLR | 0.862 | 0.651 |

| GAPLS-MLR | 0.709 | 0.502 |

| Consensus GAPLS-MLR | 0.751 | 0.775 |

Table 1: Statistical results of 2D-QSAR models developed for naphthyridine derivatives against HIV-1 integrase activity. researchgate.net

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields around the aligned molecules. japsonline.com These methods have been successfully used to study 1,6-naphthyridine and pyridopyrimidine analogues as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR). japsonline.comresearchgate.net In these studies, a dataset of analogues is divided into training and test sets to build and validate the models. japsonline.com The resulting 3D contour maps from CoMFA and CoMSIA analyses pinpoint specific regions where modifications to the molecular structure—such as adding bulky groups, or electron-donating or -withdrawing groups—could enhance inhibitory activity. japsonline.com The predictability of these models is confirmed through statistical metrics like the cross-validation coefficient (q²) and the predictive correlation coefficient (r²pred). japsonline.comresearchgate.net

| Model | q² (LOO) | r² (Conventional) | r²pred (Test Set) |

| CoMFA | 0.659 | 0.987 | 0.719 |

| CoMSIA | 0.689 | 0.985 | 0.697 |

Table 2: Statistical results of a 3D-QSAR study on 1,6-naphthyridine analogues as VEGFR-2 inhibitors. japsonline.com

Molecular Docking and Structure-Based Design

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. nih.gov This method is fundamental in structure-based drug design, providing insights into the specific interactions that stabilize the ligand-receptor complex. nih.gov

For naphthyridine derivatives, docking studies have been instrumental in understanding their mechanism of action as kinase inhibitors. For example, molecular docking of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives provided detailed insights into their binding modes within the ATP-binding sites of c-Kit and VEGFR-2 kinases. mdpi.com Similarly, docking simulations of 1,6-naphthyridine analogues into the FGFR kinase active site revealed crucial hydrogen bond interactions with key residues such as Met524 in the hinge region and Glu520 in the catalytic domain, as well as interactions with the DFG motif residue Asp630. researchgate.net These computational predictions help explain the observed SAR and guide the design of analogues with improved affinity and selectivity. researchgate.netmdpi.com

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. mdpi.com This approach can be either ligand-based, where models are derived from a set of known active molecules, or structure-based, where the model is generated from the ligand-receptor complex. mdpi.comsemanticscholar.org Pharmacophore models serve as 3D queries for virtual screening of large compound libraries to identify novel scaffolds with the potential for desired biological activity. semanticscholar.org This technique has been utilized in the broader field of kinase inhibitor discovery, including for Janus Kinases (JAKs), providing a framework that could be applied to the discovery of novel 2,6-naphthyridine-based inhibitors. mdpi.compreprints.org

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. rsc.org MD simulations are used to assess the stability of the docked complex, refine the binding poses, and understand the conformational changes that may occur upon ligand binding. rsc.orgnih.gov For instance, MD simulations were performed on 1,6-naphthyridine inhibitors bound to FGFR4, confirming the stability of the complex and the persistence of key hydrogen bond interactions within the active site. researchgate.net Such simulations are critical for validating docking results and gaining a deeper understanding of the selectivity mechanisms of inhibitors against highly similar protein targets. rsc.org

| Compound Class/Derivative | Computational Method(s) | Target(s) | Key Findings | Reference(s) |

| Naphthyridine Derivatives | 2D-QSAR | HIV-1 Integrase | Identified key electronic and structural features for activity. | researchgate.net |

| 1,6-Naphthyridine Analogues | 3D-QSAR (CoMFA, CoMSIA), Docking, MD Simulation | VEGFR-2, FGFR4 | Generated predictive models and identified key binding interactions in the kinase hinge region. | japsonline.comresearchgate.net |

| 8-Amino-2-phenyl-2,7-naphthyridin-1(2H)-one Derivatives | Molecular Docking | c-Kit, VEGFR-2 | Provided insights into binding interactions to guide inhibitor design. | mdpi.com |

| Benzo[h] researchgate.netnih.govnaphthyridin-2(1H)-one (Torin2 Analogues) | Molecular Docking, MD Simulation | ATR, mTOR | Elucidated binding modes and stability in the kinase active site. | nih.gov |

| 2,6-Naphthyridine Analogues | Design and Synthesis | FGFR4 | Led to the discovery of potent and selective inhibitors for hepatocellular carcinoma. | nih.gov |

| 5-(3-Chlorophenylamino)benzo[c] japsonline.comnih.govnaphthyridine-8-carboxylic Acid (CX-4945) | Molecular Modeling | Protein Kinase CK2 | Guided optimization of inhibitors with strong binding affinity through hydrophobic and ionic interactions. | acs.org |

Table 3: Summary of computational studies and their applications in the design and analysis of naphthyridine-based inhibitors.

Utilization in Materials Science and Engineering

The rigid, planar structure and the presence of multiple nitrogen atoms make naphthyridine derivatives, including those related to this compound, highly attractive for the development of functional materials with unique optical and electronic properties.

Naphthyridine derivatives have emerged as a promising class of n-type (electron-transporting) materials for use in Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net Their high electron affinity and thermal stability address critical challenges in device performance and longevity. rsc.orgresearchgate.net A series of n-type conjugated 1,8-naphthyridine oligomers have demonstrated high fluorescence quantum yields (0.70–1.0) in the solid state, emitting blue, green, and yellow light. rsc.orgresearchgate.net These materials possess high glass-transition temperatures (Tg = 65–105 °C) and decomposition temperatures (Td = 380–400 °C), contributing to the durability of OLED devices. rsc.orgresearchgate.net

Research has shown that OLEDs fabricated using these naphthyridine-based compounds as single-layer emitters can achieve notable performance. For instance, devices have been created that produce yellow to white-pink light, with some showing a brightness of up to 400 cd/m² at 4 volts. rsc.orgresearchgate.net Furthermore, certain 1,8-naphthyridine derivatives have been designed as thermally activated delayed fluorescence (TADF) emitters, achieving high maximum external quantum efficiencies (EQE) of up to 20.9% for blue OLEDs and 16.4% for green OLEDs. researchgate.net The use of 1,6-naphthyridine scaffolds in platinum(II) complexes has also been explored, leading to efficient red and near-infrared OLEDs with a maximum EQE of 25.6%. rsc.org

Table 1: Performance of Selected Naphthyridine-Based OLEDs

| Naphthyridine Type | Emitter/Host Role | Emission Color | Max. Brightness (cd/m²) | Max. External Quantum Efficiency (EQE) | Source(s) |

| 1,8-Naphthyridine Oligomer | Emitter | White-Pink | 400 | 0.6 cd/A⁻¹ (Current Efficiency) | rsc.orgresearchgate.net |

| 1,8-Naphthyridine Oligomer | Emitter | Yellow | 250 | 1.2 cd/A⁻¹ (Current Efficiency) | rsc.orgresearchgate.net |

| 2,7-di(9H-carbazole)-1,8-naphthyridine | TADF Emitter | Blue | Not Specified | 15.3% | researchgate.net |

| 2,7-di(3,6-di-tert-butyl-9H-carbazole)-1,8-naphthyridine | TADF Emitter | Blue | Not Specified | 20.9% | researchgate.net |

| 10-(4-(1,8-naphthyridin-2-yl)phenyl)-10H-phenothiazine | TADF Emitter | Green | Not Specified | 16.4% | researchgate.net |

| Pt(II) Naphthyridinyl Pyrazolate | Phosphorescent Emitter | Deep Red (676 nm) | Not Specified | 25.6% | rsc.org |

The nitrogen atoms within the naphthyridine core serve as excellent coordination sites for metal ions, making these compounds versatile ligands in coordination chemistry. researchgate.net This property has been exploited to construct complex molecular architectures, including molecular switches—molecules that can be reversibly shifted between two or more stable states by external stimuli. diva-portal.orgrsc.org

Research has focused on synthesizing mono- and bis-naphthyridine centered tridentate ligands for creating ruthenium complexes. diva-portal.org These complexes are of interest for developing molecular switches that can be activated by changes in pH or other stimuli. diva-portal.org The ability of the naphthyridine scaffold to act as a linker between two metal centers has been compared to other linkers like pyrazine, with studies investigating the degree of electronic communication it facilitates between the bound metals. researchgate.net The tautomeric and conformational states of some ureido-based heterocyclic systems can be controlled through non-covalent interactions, which allows them to function as molecular switches. mdpi.com This principle is applicable to naphthyridine derivatives, where specific conformations can be locked or unlocked through interactions with guest molecules or changes in the environment.

A particularly innovative application of naphthyridine derivatives is their use in creating dual-functional materials that are both photochromic (change color in response to light) and vapochromic (change color in response to vapor). rsc.org A novel coordination polymer system was developed using a 2,6-di(1,6-naphthyridin-2-yl)pyridine (L) ligand. rsc.orgdntb.gov.ua

These coordination polymers exhibit rapid and reversible color changes when irradiated with light, a phenomenon attributed to photo-induced electron transfer. rsc.org For example, different polymers in this system demonstrated color shifts from yellow to green, colorless to blue, and pale yellow to orange in a very short time. rsc.org

Crucially, these photochromic frameworks also show high selectivity and sensitivity in detecting specific chemical vapors. rsc.org The material can selectively recognize trolamine vapor, undergoing a visible color change as the electron-rich amino group of the trolamine quenches the free radicals generated in the polymer by the initial light exposure. rsc.org This dual-response platform opens up possibilities for creating advanced chemical sensors and photoswitchable devices. rsc.org

Agricultural and Industrial Applications of Naphthyridine Derivatives

The biological activity of naphthyridine derivatives extends beyond medicine into agricultural and industrial applications, where they have been developed as agents for crop protection. irjet.netnih.govresearchgate.netderpharmachemica.com

Naphthyridine derivatives have demonstrated significant potential as antimicrobial agents against a wide range of plant pathogens. irjet.netderpharmachemica.com Numerous compounds based on the 1,8-naphthyridine scaffold have been synthesized and found to be effective in controlling fungal and bacterial diseases. researchgate.net

Studies have shown that these compounds can inhibit the spore germination of various phytopathogenic fungi, such as Alternaria alternata, Fusarium oxysporum, and Curvularia lunata, even at low concentrations. researchgate.net The introduction of halogen atoms into the molecular structure has been observed to enhance the antifungal and antibacterial activity. irjet.netresearchgate.net For example, certain brominated 1,8-naphthyridinone derivatives showed selective activity against Bacillus subtilis. mdpi.com The broad-spectrum activity of these compounds makes them valuable candidates for the development of new-generation fungicides and bactericides for agricultural use. irjet.netresearchgate.netmdpi.com

Table 2: Antimicrobial Activity of Selected Naphthyridine Derivatives

| Derivative Class | Target Organisms | Observed Effect | Source(s) |

| 1,8-Naphthyridine-3-carboxylic acid amides | E. coli (Gram-negative) | Very good bactericidal action | mdpi.com |

| 1,8-Naphthyridine-3-carboxylic acid amides | S. aureus (Gram-positive) | Weaker bactericidal action | mdpi.com |

| Halogenated Naphthyridine Derivatives | E. coli, B. subtilis, E. faecalis (Bacteria) | Potent antibacterial activity | irjet.net |

| Halogenated Naphthyridine Derivatives | A. niger, P. chrysogenum, F. oxysporum (Fungi) | Potent antifungal activity | irjet.net |

| 2-Methyl-1,8-naphthyridines (with Schiff base and ureas) | Alternaria alternata, Fusarium oxysporum, Curvularia lunata | Inhibition of spore germination; halogenated versions most toxic | researchgate.net |

| AB206 (Naphthyridine derivative) | Gram-negative bacteria | Potent antibacterial activity, 4-18 times more active than nalidixic acid | nih.gov |

In addition to their antimicrobial properties, naphthyridine derivatives have been patented and investigated as herbicides, insecticides, and plant growth regulators. irjet.netresearchgate.netderpharmachemica.comuobaghdad.edu.iq By hybridizing the 1,8-naphthyridine scaffold with a neonicotinoid core structure, researchers have synthesized novel derivatives with potent insecticidal properties. researchgate.net

In one study, some of these compounds demonstrated excellent insecticidal activity against the cowpea aphid (Aphis craccivora), with LC50 values (the concentration required to kill 50% of the test population) ranging from 0.011 mmol/L to 0.067 mmol/L. researchgate.net This indicates that the 1,8-naphthyridine structure is a viable scaffold for further modification to create new insecticides. researchgate.net Furthermore, certain substituted 1,8-naphthyridine compounds are used as herbicide safeners. smolecule.com These safeners selectively protect crop plants from the harmful effects of herbicides by enhancing the crop's ability to metabolize the herbicide faster than the targeted weeds. smolecule.com

Conclusion

2,6-Naphthyridin-1-amine is a heterocyclic compound with a rich chemical profile and significant potential for future applications. Its structural diversity, rooted in the isomeric nature of the naphthyridine core, and the synthetic accessibility of its derivatives, make it an attractive target for chemical synthesis. While its role as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, is becoming increasingly evident, its potential in materials science remains an area ripe for exploration. Further research, including detailed experimental characterization and the exploration of novel synthetic routes, will undoubtedly unlock the full potential of this promising chemical entity.

Advanced Analytical Techniques and Spectroscopic Characterization of 2,6 Naphthyridin 1 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H-NMR for Proton Environment Analysis

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. For the naphthyridine core, aromatic protons typically resonate in the downfield region of the spectrum. For instance, in a derivative of a related naphthyridine, aromatic protons were observed at chemical shifts (δ) ranging from 8.55–6.94 ppm. The amino group protons (–NH₂) of 2,6-naphthyridin-1-amine would also produce a characteristic signal, the position of which can be influenced by the solvent and concentration.

In studies of various naphthyridine derivatives, ¹H-NMR spectra are recorded on spectrometers operating at frequencies such as 300 MHz or 400 MHz. mdpi.comrsc.org The resulting spectra provide key data points including chemical shifts (in ppm), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J values in Hz), which reveal the connectivity of adjacent protons. rsc.org For example, a doublet signal indicates that a proton is adjacent to one other proton, with the J value quantifying the interaction strength.

Table 1: Representative ¹H-NMR Data for Naphthyridine Analogues

| Compound Type | Proton Type | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Reference |

|---|---|---|---|---|---|

| Naphthyridine Derivative | Aromatic | 6.11 - 8.04 | d | 8 | rsc.org |

| Tetrahydro-2,7-naphthyridine | Aliphatic (CH₂) | 2.20 - 3.51 | m, t | 5.7 - 7.3 | mdpi.com |

| Tetrahydro-2,7-naphthyridine | CH(CH₃)₂ | 0.90 | d | 6.5 - 6.6 | mdpi.com |

| 1,6-Naphthyridine (B1220473) | Aromatic | 7.52 - 9.28 | d, m | 0.9 - 8.2 | chemicalbook.com |

This table presents a generalized view of ¹H-NMR data for related naphthyridine structures to illustrate typical chemical shift ranges and multiplicities. Actual values for this compound may vary.

¹³C-NMR and 2D NMR for Carbon Framework and Connectivity

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. savemyexams.com Each unique carbon atom in a different chemical environment gives a distinct signal. savemyexams.com For aromatic systems like this compound, the carbon atoms of the naphthyridine rings will appear at specific chemical shifts, typically in the range of 110-160 ppm. savemyexams.com For example, in a related naphthyridine derivative, carbonyl carbons were identified at δ 168.70 ppm.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing the connectivity between atoms. wikipedia.org A COSY spectrum shows correlations between protons that are coupled to each other, helping to piece together fragments of the molecule. wikipedia.org HSQC spectra reveal correlations between protons and the carbon atoms to which they are directly attached, providing a direct link between the ¹H and ¹³C NMR data. wikipedia.org These techniques are invaluable for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. wikipedia.orgresearchgate.net

Table 2: Representative ¹³C-NMR Data for Naphthyridine Analogues

| Compound Type | Carbon Type | Chemical Shift (δ) Range (ppm) | Reference |

|---|---|---|---|

| Tetrahydro-2,7-naphthyridine | Aromatic/Heteroaromatic | 96.36 - 157.54 | mdpi.com |

| Tetrahydro-2,7-naphthyridine | Aliphatic (CH, CH₂, CH₃) | 18.02 - 65.98 | mdpi.com |

| N-methyl-N-phenylaniline | Aromatic | 108.51 - 149.44 | rsc.org |

| 1,3,2-Benzoxazaphosphorine Oxide | Aromatic | Varies | researchgate.net |

This table provides a generalized overview of ¹³C-NMR data for related structures. Specific chemical shifts for this compound may differ.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which allows for the determination of the molecular formula. mdpi.com

In the mass spectrum of a naphthyridine derivative, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion, can provide valuable structural information. For instance, studies on related pyrazolonaphthyridines have shown characteristic fragmentation patterns involving the loss of small molecules like carbon monoxide (CO) and hydrogen cyanide (HCN). researchgate.net Analysis of these fragments helps to confirm the presence of specific structural motifs within the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.org Specific bonds vibrate at characteristic frequencies, and absorbing infrared radiation at these frequencies produces a distinct spectrum. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine group (typically in the range of 3200-3600 cm⁻¹), C-H bonds of the aromatic rings, and C=N and C=C bonds within the naphthyridine core. libretexts.org For example, in related naphthyridine compounds, C=N stretching vibrations have been observed around 1576 cm⁻¹. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu Aromatic compounds like this compound typically exhibit strong UV absorption due to π-π* transitions within the conjugated system. The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. bath.ac.uk Studies on substituted 1,5-naphthyridines have shown absorption maxima in the UV region. researchgate.net Similarly, a 1,8-naphthyridine (B1210474) derivative displayed an absorption maximum at 356 nm. rsc.org

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amine | N-H Stretch | 3200 - 3600 | libretexts.org |

| Aromatic Ring | C-H Stretch | ~3000 - 3100 | uomustansiriyah.edu.iq |

| Alkane | C-H Stretch | 2850 - 2960 | libretexts.org |

| Naphthyridine Core | C=N Stretch | ~1500 - 1600 | mdpi.com |

| Naphthyridine Core | C=C Stretch | ~1450 - 1600 | uomustansiriyah.edu.iq |

This table provides typical IR absorption ranges for the functional groups expected in this compound.

X-Ray Crystallography for Solid-State Structure Determination

For novel naphthyridine derivatives, X-ray crystallography has been used to confirm their structures unequivocally. nih.govresearchgate.net For example, the crystal structure of a related 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one derivative confirmed its binding mode in a biological target. nih.gov Obtaining a suitable crystal of this compound would allow for an unambiguous determination of its solid-state structure, providing a definitive reference for its molecular geometry.

Future Directions and Unexplored Avenues in 2,6 Naphthyridin 1 Amine Research

Development of Novel Synthetic Methodologies with Improved Efficiency and Sustainability

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing the 2,6-naphthyridine (B1209661) core. Current methods often involve multi-step processes that can be time-consuming and generate significant waste. derpharmachemica.com Green chemistry approaches, such as microwave-assisted synthesis, have already shown promise in accelerating reaction times and improving yields for 2,6-naphthyridine derivatives. derpharmachemica.com Further exploration of one-pot reactions, catalytic cycles using earth-abundant metals, and the use of greener solvents will be crucial for making the synthesis of these compounds more sustainable and cost-effective. researchgate.netekb.eg The development of tandem reactions, where multiple bond-forming events occur in a single step, could also significantly streamline the synthesis of complex 2,6-naphthyridine analogues. acs.org

Identification of New Biological Targets and Therapeutic Applications

Derivatives of the broader naphthyridine family have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and neurological effects. researchgate.netnih.gov For 2,6-naphthyridin-1-amine specifically, future research should aim to identify novel biological targets. High-throughput screening of this compound libraries against a diverse panel of enzymes and receptors could uncover new therapeutic opportunities. researchgate.net For instance, their potential as kinase inhibitors, a class of drugs widely used in cancer therapy, warrants further investigation. researchgate.netresearchgate.net Additionally, exploring their activity against emerging infectious diseases and neurological disorders could lead to the development of new treatments for these challenging conditions. nih.govmdpi.com

Rational Design of Derivatives with Enhanced Selectivity and Reduced Off-Target Effects

A key challenge in drug development is designing compounds that potently interact with their intended biological target while minimizing interactions with other proteins, which can lead to unwanted side effects. Future research on this compound should focus on the rational design of derivatives with improved selectivity. Structure-activity relationship (SAR) studies, guided by computational modeling, can help identify which parts of the molecule are crucial for target binding and which can be modified to reduce off-target effects. researchgate.netacs.org For example, introducing bulky substituents can sterically hinder binding to unintended targets. The synthesis and evaluation of a diverse range of analogues with systematic modifications will be essential for developing highly selective and safer therapeutic agents. acs.org

Exploration of Supramolecular Chemistry and Nanotechnology Applications

The unique structural and electronic properties of the naphthyridine core make it an attractive building block for supramolecular chemistry and nanotechnology. acs.orgthieme-connect.com The nitrogen atoms in the rings can act as hydrogen bond acceptors, enabling the formation of self-assembling structures. thieme-connect.com Future work could explore the design of this compound-based molecules that form well-defined supramolecular architectures, such as fibrils or gels, with potential applications in areas like tissue engineering or drug delivery. acs.orgmeddocsonline.org Furthermore, incorporating these compounds into nanomaterials could lead to novel sensors, catalysts, or electronic devices. nano.gov The field of nano-bioengineering, for instance, could utilize these compounds for creating advanced diagnostic or therapeutic tools. meddocsonline.orgnano.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and materials science. nih.govmdpi.com These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability. nih.govresearchgate.net In the context of this compound research, AI and ML can be used to:

Predict biological activity: Machine learning models can be trained on existing data to predict the biological activity of new, unsynthesized derivatives, helping to prioritize which compounds to make. researchgate.netresearchgate.net

Optimize synthetic routes: AI algorithms can analyze known reactions to propose the most efficient and sustainable synthetic pathways.

Design novel structures: Generative AI models can design entirely new this compound derivatives with desired properties.

By integrating AI and ML into the research workflow, scientists can accelerate the discovery and development of new compounds based on the this compound scaffold. github.io

Table of Referenced Research Findings

| Research Area | Key Finding | Potential Impact |

| Sustainable Synthesis | Microwave-assisted synthesis improves yields and reduces reaction times for 2,6-naphthyridines. derpharmachemica.com | More environmentally friendly and cost-effective production. |

| Biological Activity | Naphthyridine derivatives show a broad spectrum of activity, including anticancer and antimicrobial effects. researchgate.netnih.gov | Development of new drugs for various diseases. |

| Selective Inhibition | Structural modifications, such as adding bulky groups, can enhance the selectivity of naphthyridine-based kinase inhibitors. acs.org | Safer and more effective therapeutic agents with fewer side effects. |

| Supramolecular Chemistry | Naphthyridine units can be used to create self-assembling helical structures through cation binding. acs.org | Design of novel functional materials and systems. |

| Predictive Research | AI and machine learning can be used to predict the biological activity of chemical compounds. researchgate.netresearchgate.net | Accelerated discovery and optimization of new drug candidates. |

常见问题

Q. What are the primary synthetic routes for preparing 2,6-naphthyridin-1-amine, and what methodological considerations are critical for yield optimization?

The synthesis of this compound typically involves two approaches:

- Primary synthesis : Direct assembly of the naphthyridine ring system with an amine group at position 1, often using heterocyclic condensation reactions .

- Aminolysis of halogenated precursors : Reacting 1-chloro-2,6-naphthyridine with ammonia or hydrazine under controlled conditions. For example, 1-chloro-2,6-naphthyridine reacts with ammonia in phenol at 175°C to yield 58% of the amine product .

Key considerations : Temperature control, solvent selection (e.g., phenol for high-boiling reactions), and stoichiometric excess of ammonia to minimize by-products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- NMR spectroscopy : and NMR are essential for confirming the amine’s position and aromatic proton environments. For example, coupling patterns in NMR distinguish between adjacent and non-adjacent protons in the naphthyridine ring .

- HPLC and mass spectrometry : Used to assess purity and molecular weight. High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., CHN) .

Q. What are the stability and storage requirements for this compound in laboratory settings?

- Stability : The compound is stable under inert atmospheres but sensitive to moisture and light. Hazardous decomposition products (e.g., cyanides or NO) may form under extreme heat or acidic conditions .